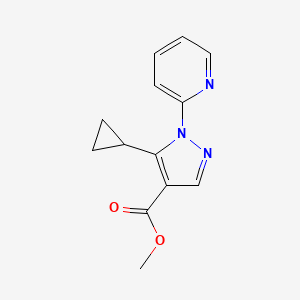

Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-cyclopropyl-1-pyridin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-13(17)10-8-15-16(12(10)9-5-6-9)11-4-2-3-7-14-11/h2-4,7-9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDDTEUYLRYFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674743 | |

| Record name | Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-47-8 | |

| Record name | Methyl 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the cyclopropyl and pyridinyl groups.

Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine ring.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is primarily studied for its potential as a bioactive small molecule . Its structure allows for interactions with biological targets, making it a candidate for drug development.

1.1. Inhibitory Activity

Research has indicated that this compound exhibits inhibitory activity against specific enzymes and receptors, which could be pivotal in treating various diseases. For instance, studies have highlighted its potential as an inhibitor of certain kinases involved in cancer progression, suggesting its role in targeted cancer therapies .

1.2. Protein Degradation

The compound is also recognized as a building block for protein degraders, which are innovative therapeutic agents designed to selectively eliminate disease-causing proteins from cells. This application is particularly relevant in the development of treatments for conditions such as cancer and neurodegenerative diseases .

Biological Studies

This compound has been utilized in various biological assays to elucidate its mechanism of action and efficacy.

2.1. Pharmacological Research

In pharmacological studies, this compound has been tested for its effects on cellular pathways related to inflammation and apoptosis. Its ability to modulate these pathways may provide insights into its therapeutic potential against inflammatory diseases and cancers .

2.2. Structure-Activity Relationship (SAR) Studies

Researchers have conducted SAR studies to optimize the compound's efficacy and selectivity. By modifying different parts of the molecule, scientists aim to enhance its biological activity while minimizing side effects, which is crucial for developing safe and effective drugs .

Case Studies

Several case studies have documented the applications of this compound:

3.1. Cancer Research

A notable study investigated the compound's effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis at certain concentrations. These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

3.2. Neurodegenerative Disorders

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration, highlighting its potential to mitigate oxidative stress and improve neuronal survival rates. This application could open avenues for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions, while the cyclopropyl and pyridinyl groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied for their pharmacological and material science applications. Below, Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is compared to analogs based on substituent variations, physicochemical properties, and applications.

Substitution at the Pyrazole Ring

Position 1 Substituents

Key Observations :

- The pyridin-2-yl substituent in the target compound enhances hydrogen-bonding capacity and solubility compared to phenyl (HC-2490) or unsubstituted (HC-2333) analogs.

- Phenyl-substituted analogs (e.g., HC-2490) may exhibit improved lipophilicity , favoring membrane permeability in drug design .

Position 4 Functional Groups

Key Observations :

- Carboxylic acid derivatives (e.g., 8s) are more polar and suitable for targeted protein interactions , whereas ester derivatives (methyl or ethyl) are preferred for prodrug strategies or synthetic intermediates .

- Ethyl esters (8s-I1) may offer longer half-lives in vivo due to slower hydrolysis compared to methyl esters .

Keap1 Inhibitors

Compounds like 8s and 8s-I1 () incorporate sulfonamido and methoxyphenyl groups, which are critical for binding to the Keap1 protein—a target in oxidative stress-related diseases. In contrast, the target compound lacks these substituents, limiting its direct use in this context but retaining utility as a precursor .

Pyrazole Carboximidamide Derivatives

lists analogs with carboximidamide groups (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). These compounds exhibit distinct electronic profiles due to the electron-rich carboximidamide moiety, making them suitable for antimicrobial or anticancer applications .

Physicochemical Properties

| Property | This compound | HC-2490 (Phenyl-substituted) | 8s (Carboxylic acid) |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.4 | 0.9 |

| Water Solubility | Moderate (pyridine enhances solubility) | Low | High |

| Synthetic Accessibility | High (commercially available) | Moderate | Requires multi-step synthesis |

Biological Activity

Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1072944-47-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a pyridine moiety, contributing to its pharmacological properties.

- Molecular Formula: C13H13N3O2

- Molecular Weight: 243.26 g/mol

- PubChem CID: 46739111

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biochemical pathways. The compound's structure allows it to interact with multiple targets, potentially influencing cellular signaling pathways.

Antiparasitic Activity

A study highlighted the compound's antiparasitic properties, where derivatives of similar pyrazole structures were evaluated for their efficacy against parasitic infections. The inclusion of the pyridine ring was shown to enhance activity, with some analogs demonstrating low EC50 values in vitro, suggesting strong potency against specific parasites .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrazole and pyridine components significantly influence cytotoxicity against various cancer cell lines .

Case Studies

Case Study 1: Antiparasitic Efficacy

In a comparative study of various pyrazole derivatives, this compound exhibited an EC50 value of approximately 0.038 μM against certain parasites, showcasing its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

A series of experiments evaluated the compound's effect on A431 and Jurkat cell lines, revealing an IC50 less than that of standard chemotherapeutics like doxorubicin. This suggests that the compound may serve as a promising candidate in cancer treatment protocols .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate?

- Answer: The compound is typically synthesized via cyclocondensation reactions or Suzuki-Miyaura cross-coupling. For example, pyrazole derivatives are often prepared by reacting esters (e.g., ethyl acetoacetate) with hydrazines or aryl halides under basic conditions. Key steps include:

- Cyclocondensation: Using DMF-DMA (dimethylformamide dimethyl acetal) to form intermediate enamines, followed by reaction with cyclopropyl-substituted hydrazines .

- Aryl coupling: Employing palladium catalysts for coupling pyridin-2-yl groups to the pyrazole core .

- Purification: Flash column chromatography (e.g., heptane/EtOAc gradients) or preparative HPLC for isolating the final product .

Q. How is the compound characterized spectroscopically?

- Answer: Standard techniques include:

- LC-MS: To confirm molecular weight (e.g., m/z ~384–442 for related analogs) and monitor reaction progress .

- NMR: and NMR identify substituent environments (e.g., cyclopropyl protons at δ ~0.5–1.8 ppm, pyridinyl protons at δ ~7.2–8.5 ppm) .

- Purity assessment: UV detection (>95% purity) via HPLC .

Q. What are the critical challenges in synthesizing this compound?

- Answer: Key issues include:

- Low yields due to steric hindrance from the cyclopropyl group. Mitigation: Optimize reaction time (e.g., 18–40 hours) and temperature (e.g., reflux in ethanol) .

- Byproduct formation during ester hydrolysis. Solution: Use mild bases (e.g., NaOH in THF/water) to avoid decarboxylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Answer:

-

Catalyst screening: Test Pd(PPh) vs. PdCl(dppf) for coupling efficiency .

-

Microwave-assisted synthesis: Reduces reaction time (e.g., from 20 hours to 2 hours) and improves regioselectivity .

-

Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Table 1: Yield Optimization for Analogous Compounds

Substrate Catalyst Time (h) Yield (%) Purity (%) Aryl bromide Pd(PPh) 20 82 90 Aryl iodide PdCl(dppf) 18 90 95

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- Answer:

- Pyridinyl vs. phenyl groups: Pyridinyl enhances solubility and hydrogen-bonding interactions, critical for binding to targets like Keap1 .

- Cyclopropyl substituents: Improve metabolic stability by reducing oxidative degradation .

- Methodology: Use SAR (structure-activity relationship) studies with analogs (e.g., replacing methyl ester with carboxylic acid) to assess potency changes .

Q. How can contradictory NMR or crystallography data be resolved?

- Answer:

- Dynamic NMR: Identify rotational barriers in cyclopropyl or pyridinyl groups causing signal splitting .

- X-ray crystallography: Use SHELXL for refining structures; resolve ambiguities in substituent orientation (e.g., pyridinyl ring puckering) .

- DFT calculations: Compare experimental shifts with theoretical models (e.g., B3LYP/6-31G**) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or solubility: How to address them?

- Answer:

- Recrystallization: Test solvents (e.g., EtOAc vs. MeOH) to isolate polymorphs .

- Thermogravimetric analysis (TGA): Confirm decomposition vs. melting points .

- Solubility testing: Use standardized buffers (pH 1–10) to account for ionization effects .

Q. Conflicting bioactivity results across studies: What factors contribute?

- Answer:

- Purity variance: Impurities >5% (e.g., unreacted ester intermediates) may skew IC values .

- Assay conditions: Differences in cell lines (e.g., A549 vs. HEK293) or incubation times alter results .

- Solution: Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.